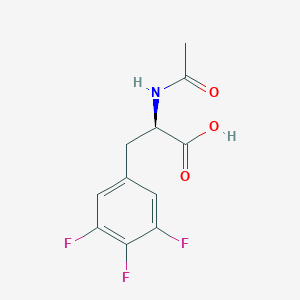N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine
CAS No.: 324028-12-8
Cat. No.: VC3873305
Molecular Formula: C11H10F3NO3
Molecular Weight: 261.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 324028-12-8 |
|---|---|
| Molecular Formula | C11H10F3NO3 |
| Molecular Weight | 261.2 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
| Standard InChI Key | MJBCGFLRYSZAPQ-SECBINFHSA-N |
| Isomeric SMILES | CC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
| SMILES | CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
| Canonical SMILES | CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine features a D-alanine backbone modified at the α-carbon with a 3,4,5-trifluorophenyl group and an N-acetyl moiety. The trifluorophenyl substituent introduces significant electronegativity and steric bulk, influencing the compound’s interaction with biological targets and metabolic enzymes . The stereochemistry at the α-carbon (D-configuration) is critical for its biological activity, as evidenced by its preferential incorporation into bacterial cell walls over mammalian systems .
Physicochemical Characteristics
The compound’s molecular weight of 261.2 g/mol and calculated LogP value of ~3.1 suggest moderate lipophilicity, which may enhance membrane permeability. Its solubility in organic solvents like dimethyl sulfoxide (DMSO) and aqueous buffers at physiological pH facilitates its use in in vitro and in vivo studies . Stability studies using -NMR demonstrate that the trifluoromethyl group remains intact in human and mouse serum over extended periods, underscoring its suitability for biomedical applications .
Table 1: Key Physicochemical Properties of N-Acetyl-3-(3,4,5-Trifluorophenyl)-D-Alanine
| Property | Value | Source |
|---|---|---|
| CAS Number | 324028-12-8 | |
| Molecular Formula | ||
| Molecular Weight | 261.2 g/mol | |
| LogP | ~3.1 | |
| Solubility | DMSO, aqueous buffers | |
| Stability in Serum | >6 hours (by -NMR) |
| Supplier | Quantity | Price | Purity |
|---|---|---|---|
| AK Scientific | 100 mg | $134 | ≥95% |
| AK Scientific | 250 mg | $213.2 | ≥95% |
| American Custom Chemicals | 5 mg | $498.17 | 95.00% |
| GlpBio | 25 µL | Inquiry | Research |
Applications in Biomedical Research
PET Imaging of Bacterial Infections
The fluorine-18 derivative -trifluoro-D-alanine has emerged as a novel PET tracer for detecting bacterial infections. Unlike conventional tracers like -FDG, which accumulate in both infected and inflamed tissues, this compound specifically incorporates into bacterial peptidoglycan. In Escherichia coli, the tracer showed robust accumulation (5–10% injected dose per gram) with minimal background signal in murine models . Its resistance to mammalian D-amino acid oxidase (DAAO) further enhances specificity, as human enzymes fail to metabolize the trifluoromethyl group .
Mechanistic Insights into Peptidoglycan Biosynthesis
Studies using -NMR and mass spectrometry demonstrate that N-acetyl-3-(3,4,5-trifluorophenyl)-D-alanine integrates into the peptidoglycan layer of Gram-negative bacteria. This incorporation occurs via bacterial ligase enzymes, which erroneously utilize the analog during cell wall synthesis. Such findings provide a platform for developing antimicrobial agents targeting peptidoglycan remodeling .
Recent Advances and Future Directions
Optimization of Radiosynthesis
Recent efforts focus on improving the molar activity () of -labeled derivatives, which currently stands at 0.036 ± 0.004 GBq/µmol . Innovations in precursor design and purification techniques aim to enhance yield and reduce isotopic dilution, enabling higher-resolution imaging.
Expansion to Antimicrobial Drug Discovery
The compound’s selective incorporation into bacterial peptidoglycan positions it as a scaffold for developing narrow-spectrum antibiotics. Modifications to the acetyl or trifluorophenyl groups could fine-tune binding to bacterial ligases, reducing off-target effects in human cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume